Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate, a compound classified as a 1-azaphenothiazine derivative. Originally marketed as a cough suppressant under various brand names, including Dipect and Theratuss, Pipazetate has been noted for its sigma-1 receptor binding properties and local anesthetic effects. Despite its initial approval by the FDA in 1962, it was withdrawn from the market in 1972 due to insufficient evidence of efficacy in reducing cough frequency at recommended dosages .
Pipazetate-d10 Hydrochloride derives from the parent compound Pipazetate, which is synthesized through specific chemical reactions involving precursor compounds. The deuterated version is utilized primarily for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Pipazetate-d10 Hydrochloride falls under the category of pharmaceutical compounds with potential applications in respiratory therapies and neurological research due to its interaction with sigma receptors. It is classified as an antitussive agent, although its clinical use has been limited.
The synthesis of Pipazetate involves several key reactions:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. The use of deuterated solvents not only aids in achieving the desired isotopic labeling but also influences the compound's pharmacokinetic properties.
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI formats, which provide insights into its molecular geometry and functional groups.
Pipazetate-d10 Hydrochloride participates in various chemical reactions that can be categorized into:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other pharmaceuticals.
Pipazetate-d10 Hydrochloride exerts its effects primarily through binding to sigma receptors, particularly sigma-1 receptors, which are implicated in modulating neurotransmitter release and neuronal excitability. This binding leads to various physiological effects, including potential analgesic and anxiolytic properties.
The binding affinity (IC50 value) for sigma-1 receptors is reported at approximately , indicating a moderate potency that can influence both central nervous system activity and peripheral responses .
Pipazetate-d10 Hydrochloride is typically presented as a white crystalline powder. Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water, which affects its formulation for pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its melting point and other thermodynamic properties are essential for determining appropriate storage conditions.
Pipazetate-d10 Hydrochloride serves primarily as a research tool in pharmacology and toxicology studies. Its deuterated nature makes it particularly valuable for:
Pipazetate-d10 Hydrochloride is a deuterium-labeled analog of the antitussive agent pipazetate hydrochloride, featuring strategic isotopic substitution at ten hydrogen positions. Its molecular formula is C₂₁H₁₅D₁₀ClN₃O₃S, with a precise molecular weight of 446.03 g/mol [3] [10]. The deuterium atoms are exclusively located on the piperidine ring, specifically at the 2,2,3,3,4,4,5,5,6,6 positions, creating a symmetric decadeuteriopiperidin-1-yl moiety [5] . This configuration maintains the core pyrido[3,2-b][1,4]benzothiazine carboxylate structure of the parent compound while introducing isotopic distinctions critical for analytical applications.
The compound’s structural identity is further defined by its SMILES notation ([2H]C1([2H])N(CCOCCOC(=O)N2c3ccccc3Sc4cccnc24)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H].Cl
) and InChIKey (FEUBUXUFKHXRKO-XPOQWZRRSA-N
) [3] [5]. The isotopic labeling results in a mass shift of approximately +10 Da compared to the non-deuterated form (molecular weight: 435.97 g/mol), a feature leveraged in mass spectrometry-based assays [3].
Table 1: Structural and Identifier Data for Pipazetate-d10 Hydrochloride
Property | Value |
---|---|
CAS Number | 1794886-02-4 [10] |
Molecular Formula | C₂₁H₁₅D₁₀ClN₃O₃S |
Molecular Weight | 446.03 g/mol |
Exact Mass | 445.2011080 g/mol [5] |
Deuteration Sites | Piperidine ring (2,2,3,3,4,4,5,5,6,6-H) |
IUPAC Name | 2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride [5] |
The deuterated and non-deuterated forms of pipazetate hydrochloride exhibit identical pharmacological targeting but differ significantly in physicochemical and analytical properties:
Table 2: Comparative Properties of Pipazetate Derivatives
Property | Pipazetate-d10 HCl | Non-Deuterated Pipazetate HCl |
---|---|---|
Molecular Formula | C₂₁H₁₅D₁₀ClN₃O₃S | C₂₁H₂₅ClN₃O₃S |
Molecular Weight | 446.03 g/mol | 435.97 g/mol |
Primary Application | Analytical standard | Therapeutic agent (antitussive) |
Metabolic Stability | Enhanced via KIE | Standard hepatic clearance |
Isotopic Purity | ≥98% [4] | Not applicable |
Structural confirmation of Pipazetate-d10 Hydrochloride relies on orthogonal spectroscopic methodologies:
²H-NMR: Direct detection of deuterium incorporation at 2.0–3.0 ppm, validating site-specific labeling .
Fourier-Transform Infrared (FTIR) Spectroscopy:Key functional groups are identified via absorption bands: ester C=O stretch (1730–1750 cm⁻¹), aromatic C=C (1580–1600 cm⁻¹), and tertiary amine C-N (1020–1100 cm⁻¹). Deuteration causes subtle shifts (<10 cm⁻¹) in vibrations involving adjacent C-H/D bonds [3] [10].
Mass Spectrometry:
Fragmentation Patterns: Deuterated piperidine fragments (e.g., C₅D₁₀N⁺ at m/z 102) distinguish from non-labeled analogs .
X-ray Crystallography:While not explicitly reported in the search results, crystallography of the parent compound confirms the pyridobenzothiazine core geometry. For Pipazetate-d10, isotopic substitution minimally alters bond lengths (<0.02 Å) but may refine electron density maps for deuterium positions [3].
These techniques collectively ensure batch-to-batch consistency, isotopic fidelity, and compliance with regulatory standards for research applications [5] .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1